molecular formula C19H18IP B1584774 Iodomethyltriphenylphosphorane CAS No. 20667-19-0

Iodomethyltriphenylphosphorane

Cat. No.: B1584774
CAS No.: 20667-19-0
M. Wt: 404.2 g/mol
InChI Key: ZVVXVFDNCIMZHX-UHFFFAOYSA-N
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Description

Iodomethyltriphenylphosphorane, also known as (Iodomethyl)triphenylphosphonium iodide, is an organophosphorus compound with the molecular formula C19H17I2P. It is a phosphonium salt that is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethyltriphenylphosphorane can be synthesized through the reaction of triphenylphosphine with iodomethane. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) or acetonitrile, and it is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:

Ph3P+CH3IPh3PCH3+I\text{Ph}_3\text{P} + \text{CH}_3\text{I} \rightarrow \text{Ph}_3\text{PCH}_3^+\text{I}^- Ph3​P+CH3​I→Ph3​PCH3+​I−

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Iodomethyltriphenylphosphorane primarily undergoes substitution reactions. It is commonly used in the Wittig reaction to form alkenes. The general reaction mechanism involves the formation of a phosphonium ylide, which then reacts with an aldehyde or ketone to form the desired alkene.

Common Reagents and Conditions:

    Wittig Reaction: The reaction typically involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the ylide. The reaction is carried out in an aprotic solvent like THF or toluene.

    Oxidation and Reduction: this compound can also participate in oxidation and reduction reactions, although these are less common compared to its use in the Wittig reaction.

Major Products: The major products formed from the reactions involving this compound are alkenes, which are synthesized through the Wittig reaction. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction.

Scientific Research Applications

Iodomethyltriphenylphosphorane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the preparation of alkenes. It is also used in the synthesis of complex molecules and natural products.

    Biology: In biological research, it is used as a reagent for the modification of biomolecules.

    Industry: In the chemical industry, it is used in the production of fine chemicals and intermediates for various applications.

Mechanism of Action

The primary mechanism of action of iodomethyltriphenylphosphorane involves the formation of a phosphonium ylide. The ylide is a highly reactive intermediate that can undergo nucleophilic addition to carbonyl compounds, leading to the formation of alkenes. The molecular targets in this reaction are the carbonyl groups of aldehydes and ketones, and the pathway involves the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide.

Comparison with Similar Compounds

    Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of an iodomethyl group.

    Methyltriphenylphosphonium bromide: Similar in structure but with a bromomethyl group instead of an iodomethyl group.

    Methyltriphenoxyphosphonium iodide: Similar in structure but with a triphenoxy group instead of a triphenyl group.

Uniqueness: Iodomethyltriphenylphosphorane is unique due to its high reactivity and specificity in the Wittig reaction. The presence of the iodomethyl group enhances its reactivity compared to other phosphonium salts, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

iodo-methyl-triphenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IP/c1-21(20,17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVXVFDNCIMZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942866
Record name Iodo(methyl)triphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20667-19-0
Record name Iodomethyltriphenylphosphorane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20667-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodomethyltriphenylphosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020667190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodo(methyl)triphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodomethyltriphenylphosphorane
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Iodomethyltriphenylphosphorane
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Iodomethyltriphenylphosphorane
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Iodomethyltriphenylphosphorane
Reactant of Route 5
Iodomethyltriphenylphosphorane
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Iodomethyltriphenylphosphorane

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